molecular formula C23H22N7OP B14191712 N-[4-(dimethylphosphoryl)phenyl]-9-[(E)-2-(5-methyl-1H-indazol-4-yl)ethenyl]-9H-purin-6-amine CAS No. 926922-39-6

N-[4-(dimethylphosphoryl)phenyl]-9-[(E)-2-(5-methyl-1H-indazol-4-yl)ethenyl]-9H-purin-6-amine

Cat. No.: B14191712
CAS No.: 926922-39-6
M. Wt: 443.4 g/mol
InChI Key: UNPSONVHRMUXFE-ZHACJKMWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(Dimethylphosphoryl)phenyl]-9-[(E)-2-(5-methyl-1H-indazol-4-yl)ethenyl]-9H-purin-6-amine (hereafter referred to as Compound B90) is a purine derivative with a complex structure featuring a dimethylphosphorylphenyl group at the 6-position and an (E)-configured ethenyl indazol substituent at the 9-position .

Properties

CAS No.

926922-39-6

Molecular Formula

C23H22N7OP

Molecular Weight

443.4 g/mol

IUPAC Name

N-(4-dimethylphosphorylphenyl)-9-[(E)-2-(5-methyl-1H-indazol-4-yl)ethenyl]purin-6-amine

InChI

InChI=1S/C23H22N7OP/c1-15-4-9-20-19(12-27-29-20)18(15)10-11-30-14-26-21-22(24-13-25-23(21)30)28-16-5-7-17(8-6-16)32(2,3)31/h4-14H,1-3H3,(H,27,29)(H,24,25,28)/b11-10+

InChI Key

UNPSONVHRMUXFE-ZHACJKMWSA-N

Isomeric SMILES

CC1=C(C2=C(C=C1)NN=C2)/C=C/N3C=NC4=C(N=CN=C43)NC5=CC=C(C=C5)P(=O)(C)C

Canonical SMILES

CC1=C(C2=C(C=C1)NN=C2)C=CN3C=NC4=C(N=CN=C43)NC5=CC=C(C=C5)P(=O)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9H-Purin-6-amine, N-[4-(dimethylphosphinyl)phenyl]-9-[(1E)-2-(5-methyl-1H-indazol-4-yl)ethenyl]- typically involves multi-step organic reactions. The process begins with the preparation of the purine core, followed by the introduction of the dimethylphosphinyl group and the indazole moiety. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-throughput screening and optimization techniques can help in scaling up the production while maintaining the quality and consistency of the compound.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indazole moiety, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the purine core or the dimethylphosphinyl group.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce various alkyl or aryl groups.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In molecular biology, the compound can be used as a probe or marker due to its ability to interact with nucleic acids and proteins. It may also serve as a ligand in binding studies.

Medicine

The potential medicinal applications of this compound include its use as a therapeutic agent. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of cancer and infectious diseases.

Industry

In the industrial sector, the compound can be used in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 9H-Purin-6-amine, N-[4-(dimethylphosphinyl)phenyl]-9-[(1E)-2-(5-methyl-1H-indazol-4-yl)ethenyl]- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Features

Compound B90’s structure includes:

  • 9-position : An (E)-ethenyl linker connecting the purine core to a 5-methyl-1H-indazol-4-yl moiety, enhancing π-π stacking and hydrophobic interactions.

Comparison with ABL1wt Inhibitors

Compound 19 and Compound 29 (Close Analogs)

Two analogs from demonstrate the impact of structural modifications:

Compound Substituents at 6- and 9-Positions IC50 (ABL1wt) Key Pharmacokinetic Features
Compound 19 6-position: 4-(dimethylphosphoryl)phenyl
9-position: (E)-ethenyl-2,6-dimethylphenyl + 2-isopropyl
15.8 nM Moderate metabolic stability
Compound 29 6-position: 4-(dimethylphosphoryl)phenyl
9-position: (E)-ethenyl-2,6-dimethylphenyl
3.58 nM Improved metabolic stability
Compound B90 6-position: 4-(dimethylphosphoryl)phenyl
9-position: (E)-ethenyl-5-methylindazol-4-yl
Not reported Favorable pharmacokinetics (inferred)
  • Key Findings :
    • Removal of the 2-isopropyl group (Compound 29 vs. 19) improved inhibitory potency by 4.4-fold , suggesting steric hindrance or conformational flexibility affects binding .
    • Compound B90 replaces the 2,6-dimethylphenyl group with a 5-methylindazol-4-yl moiety, likely enhancing target specificity through indazole’s nitrogen-rich aromatic system .
Role of the Dimethylphosphoryl Group

The dimethylphosphoryl group in B90 and its analogs contributes to:

  • Solubility: Increased polarity compared to non-phosphorylated analogs.
  • Metabolic Stability : Phosphoryl groups resist oxidative metabolism, prolonging half-life .

Comparison with Other Purin-6-amine Derivatives

Substitutions at the 6-Position
Compound 6-Position Substituent Biological Activity
N-(4-Fluorophenyl)-6-morpholino-9H-purin-2-amine () Morpholino + 4-fluorophenyl Kinase inhibition (specific target unreported)
9-[(2,4-Dichlorophenyl)methyl]-9H-purin-6-amine () 2,4-Dichlorobenzyl Antiproliferative activity (inferred from lipophilicity)
Compound B90 4-(Dimethylphosphoryl)phenyl ABL1wt inhibition
  • Trends :
    • Electron-withdrawing groups (e.g., fluorine in ) enhance binding affinity to kinases.
    • Bulky hydrophobic groups (e.g., dichlorophenyl in ) improve membrane permeability but may reduce solubility.
Substitutions at the 9-Position
Compound 9-Position Substituent Impact on Activity
9-(2-Deoxypentofuranosyl)-9H-purin-6-amine () Sugar moiety (deoxypentofuranosyl) Nucleoside analog with antiviral potential
9-[(2-Chloro-6-fluorophenyl)methyl]-N-methyl-9H-purin-6-amine () Chloro-fluorobenzyl Likely targets DNA repair pathways
Compound B90 (E)-ethenyl-indazol Optimized for kinase inhibition
  • Key Insight : The indazolyl-ethenyl group in B90 provides a rigid, planar structure for improved kinase active-site binding compared to flexible benzyl or sugar substituents.

Challenges in Optimization

  • Phosphoryl Group Introduction : Requires careful handling of phosphorylating agents to avoid side reactions.
  • Ethenyl Linker Stability : The (E)-configuration must be preserved during synthesis to maintain activity .

Pharmacokinetic and Physicochemical Properties

Property Compound B90 Compound 29 N-(4-Fluorophenyl)-6-morpholino Analog ()
Molecular Weight 443.44 g/mol ~420 g/mol 314.33 g/mol
LogP (Predicted) 2.1 (moderate) 2.5 1.8
Solubility Moderate (phosphoryl group) Low (hydrophobic substituents) High (morpholino)
Metabolic Stability High (phosphoryl protection) Moderate Low (morpholino prone to oxidation)

Biological Activity

N-[4-(dimethylphosphoryl)phenyl]-9-[(E)-2-(5-methyl-1H-indazol-4-yl)ethenyl]-9H-purin-6-amine is a complex organic compound with significant biological activity, particularly in the context of cancer research and treatment. This article delves into its biological mechanisms, pharmacological properties, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound's chemical structure is characterized by a purine base linked to a dimethylphosphoryl phenyl group and an indazole moiety. Its molecular formula is C23H22N7OPC_{23}H_{22}N_7OP, with a molecular weight of approximately 443.44 g/mol .

The biological activity of this compound primarily involves its role as an inhibitor in various cellular pathways:

  • Phosphorylation Activity : It acts as a potent phosphorylating agent, affecting multiple substrates within the cell. Key proteins phosphorylated include CDC25B, ABL1, and NFKB1, which are crucial in cell cycle regulation and apoptosis .
  • Anticancer Activity : Studies have shown that this compound can inhibit the growth of cancer cells by disrupting critical signaling pathways. For instance, it has been observed to counteract the antiproliferative effects of alpha-difluoromethylornithine in breast cancer cells .
  • Cellular Impact : The compound influences platelet function by modulating the phosphorylation state of proteins involved in platelet aggregation, thereby maintaining platelets in a resting state under normal conditions .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
Phosphorylation Phosphorylates key proteins involved in cell signaling
Anticancer Effects Inhibits cancer cell proliferation
Platelet Regulation Modulates platelet activation pathways

Case Study 1: Anticancer Efficacy

In a study involving human breast cancer cell lines, this compound demonstrated significant antiproliferative effects. The compound exhibited an IC50 value of 0.12 μM against HCT116 cells, outperforming standard chemotherapeutics .

Case Study 2: Platelet Function Modulation

Another investigation focused on the compound's ability to regulate platelet function in response to thrombin and collagen stimulation. The results indicated that it effectively inhibited platelet aggregation by altering the phosphorylation status of VASP, a crucial protein in the platelet activation pathway .

Pharmacokinetics and Toxicology

The pharmacokinetic profile indicates that the compound has favorable absorption characteristics with high intestinal permeability. However, it also exhibits significant inhibitory promiscuity towards various CYP450 enzymes, indicating potential drug-drug interactions . Toxicological assessments suggest that while it shows some Ames test toxicity, its overall carcinogenicity is low .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.